7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one
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Overview
Description
7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one is a heterocyclic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the hydrazinyl and phenyltriazolyl groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one typically involves the condensation of 7-hydroxy-4-methyl-2H-chromen-2-one with hydrazine hydrate and 4-phenyl-1,2,3-triazole. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and phenyltriazolyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential as an anticancer and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the phenyltriazolyl group can interact with specific receptors and enzymes. These interactions can modulate the activity of key signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.
4-Phenyl-1,2,3-triazole: Another precursor used in the synthesis.
Coumarin derivatives: Compounds with similar chromen-2-one structures.
Uniqueness
7-Hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one is unique due to the presence of both hydrazinyl and phenyltriazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
7-hydrazinyl-3-(4-phenyltriazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c18-20-13-7-6-12-8-15(17(23)24-16(12)9-13)22-19-10-14(21-22)11-4-2-1-3-5-11/h1-10,20H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSBFABQQYAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2)C3=CC4=C(C=C(C=C4)NN)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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